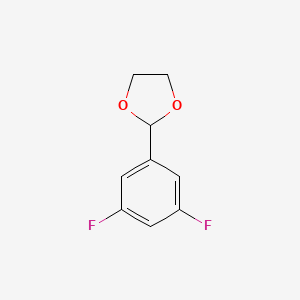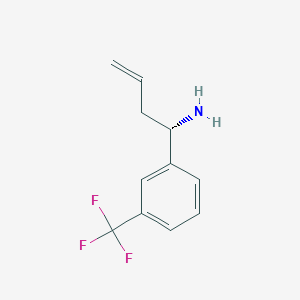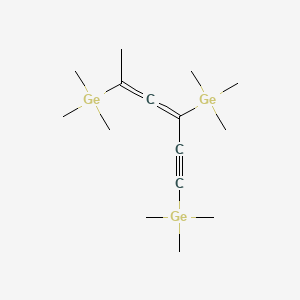
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is a chemical compound with the molecular formula C18H23IOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties. This compound is particularly notable for its use in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-iodobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce a silanol.
科学研究应用
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- exerts its effects is primarily through the formation of stable carbon-silicon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of drug molecules.
相似化合物的比较
Similar Compounds
- Silane, (1,1-diethyl-4-iodobutoxy)(1,1-dimethylethyl)dimethyl-
- tert-Butyl(4-iodobutoxy)dimethylsilane
Uniqueness
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties. For example, the presence of the iodine atom allows for versatile substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and stability.
属性
CAS 编号 |
149365-02-6 |
|---|---|
分子式 |
C20H27IOSi |
分子量 |
438.4 g/mol |
IUPAC 名称 |
tert-butyl-(4-iodobutoxy)-diphenylsilane |
InChI |
InChI=1S/C20H27IOSi/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,10-11,16-17H2,1-3H3 |
InChI 键 |
HQVMOFQRAHSRKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)

![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)


